molecular formula C17H24N2O6S B4195085 2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide

2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B4195085
M. Wt: 384.4 g/mol
InChI Key: ZTZXMOCTGABLCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide involves several key steps, including intramolecular cyclization and reactions with different reagents to introduce specific functional groups. For example, the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines demonstrates a similar approach using Pummerer-type cyclization as a key step, highlighting the methods that could potentially apply to our compound of interest (Toda et al., 2000).

Molecular Structure Analysis

The molecular structure of similar compounds often involves detailed spectroscopic studies, including IR, UV, and NMR analysis, to characterize the bonding and electronic features. For instance, compounds such as N-[morpholino(phenyl)methyl]acetamide have been characterized by elemental analysis, IR, and UV spectral studies, providing insights into the molecular structure and the nature of bonding in such molecules (Muruganandam & Krishnakumar, 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds with morpholinylsulfonyl groups often include interactions with various reagents to form complexes or undergo transformations. For example, the interaction of Mannich bases with metal ions to form complexes can be related to potential reactions of our compound, showcasing its chemical reactivity and bonding capabilities (Muruganandam & Krishnakumar, 2012).

Physical Properties Analysis

The physical properties of chemical compounds like this compound can be inferred from studies on similar molecules, focusing on aspects such as solubility, melting points, and crystalline structure. Techniques like X-ray crystallography provide detailed information about the spatial arrangement of atoms within a compound, which is crucial for understanding its physical properties (Geetha, Sribalan, & Lakshmi, 2023).

Chemical Properties Analysis

The chemical properties of compounds containing morpholinylsulfonyl and acetamide groups are characterized by their reactivity, stability, and interactions with other chemical entities. Studies on similar compounds reveal insights into their reactivity patterns, such as the ability to undergo substitution reactions or form complexes with metals, highlighting the versatile chemical nature of these molecules (Muruganandam & Krishnakumar, 2012).

properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenoxy)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c20-17(18-12-15-2-1-9-24-15)13-25-14-3-5-16(6-4-14)26(21,22)19-7-10-23-11-8-19/h3-6,15H,1-2,7-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZXMOCTGABLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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